Dimethyl (4-formylmorpholin-3-yl)propanedioate
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Overview
Description
Dimethyl (4-formylmorpholin-3-yl)propanedioate is a chemical compound with the molecular formula C10H15NO6 It is characterized by the presence of a morpholine ring substituted with a formyl group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-formylmorpholin-3-yl)propanedioate typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the formyl and propanedioate groups. One common method involves the reaction of morpholine with dimethyl malonate in the presence of a base, followed by formylation using formic acid or a formylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-formylmorpholin-3-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Dimethyl (4-formylmorpholin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (4-formylmorpholin-3-yl)propanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The formyl and propanedioate groups play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the morpholine ring.
Dimethyl propargylmalonate: Contains a propargyl group instead of the formyl group.
Dimethyl 2-oxoglutarate: Another ester with a different functional group arrangement.
Uniqueness
Dimethyl (4-formylmorpholin-3-yl)propanedioate is unique due to the presence of both a morpholine ring and a formyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
89216-00-2 |
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Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
dimethyl 2-(4-formylmorpholin-3-yl)propanedioate |
InChI |
InChI=1S/C10H15NO6/c1-15-9(13)8(10(14)16-2)7-5-17-4-3-11(7)6-12/h6-8H,3-5H2,1-2H3 |
InChI Key |
OIZKUEKCZIOAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1COCCN1C=O)C(=O)OC |
Origin of Product |
United States |
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